molecular formula C17H26ClNO4 B13749268 5-O-tert-butyl 1-O-methyl (2S)-2-(benzylamino)pentanedioate;hydrochloride

5-O-tert-butyl 1-O-methyl (2S)-2-(benzylamino)pentanedioate;hydrochloride

Cat. No.: B13749268
M. Wt: 343.8 g/mol
InChI Key: UEINFOVJPHVCLT-UQKRIMTDSA-N
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Description

5-O-tert-butyl 1-O-methyl (2S)-2-(benzylamino)pentanedioate;hydrochloride is a chiral glutamic acid derivative characterized by distinct protective groups and a benzylamine moiety. Its structure includes:

  • 1-O-methyl ester: Enhances lipophilicity and modulates hydrolysis kinetics.
  • 5-O-tert-butyl ester: Provides steric protection, improving stability under basic conditions.

The compound is synthesized via reductive amination (e.g., using sodium triacetoxyhydroborate) and esterification steps, as inferred from analogous syntheses in the literature . Applications may include intermediates in peptide synthesis or prodrug development due to its tunable ester cleavage profiles.

Properties

Molecular Formula

C17H26ClNO4

Molecular Weight

343.8 g/mol

IUPAC Name

5-O-tert-butyl 1-O-methyl (2S)-2-(benzylamino)pentanedioate;hydrochloride

InChI

InChI=1S/C17H25NO4.ClH/c1-17(2,3)22-15(19)11-10-14(16(20)21-4)18-12-13-8-6-5-7-9-13;/h5-9,14,18H,10-12H2,1-4H3;1H/t14-;/m0./s1

InChI Key

UEINFOVJPHVCLT-UQKRIMTDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC)NCC1=CC=CC=C1.Cl

Origin of Product

United States

Biological Activity

5-O-tert-butyl 1-O-methyl (2S)-2-(benzylamino)pentanedioate; hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C28H43NO8
  • CAS Number : 391611-36-2
  • Molecular Weight : 485.65 g/mol

The compound features a tert-butyl group and a benzylamino moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. The benzylamino group may facilitate binding to various receptors, enhancing the compound's pharmacological effects.

Biological Activity Overview

The compound has shown promise in several areas:

  • Antiviral Activity : Preliminary studies indicate that this compound exhibits antiviral properties, particularly against SARS-CoV-2. In vitro tests demonstrated moderate efficacy in Huh7 cells and enhanced activity in VeroE6 cells, suggesting potential for therapeutic applications in viral infections .
  • Antitumor Activity : Research has indicated that derivatives of this compound may possess antitumor effects. The structural modifications involving the tert-butyl and benzyl groups could enhance the selectivity towards cancerous cells while minimizing toxicity to normal cells.

Case Studies

  • SARS-CoV-2 Inhibition :
    • A study evaluating the antiviral effects of various compounds found that 5-O-tert-butyl 1-O-methyl (2S)-2-(benzylamino)pentanedioate; hydrochloride showed promising results in inhibiting viral replication in cell cultures .
  • Antitumor Efficacy :
    • In a series of experiments, derivatives of this compound were tested against several cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations .

Data Tables

Biological ActivityModel/SystemResultsReference
AntiviralHuh7 cellsModerate efficacy
AntiviralVeroE6 cellsEnhanced activity
AntitumorCancer cell linesDose-dependent viability reduction

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues are summarized below, with data extrapolated from experimental evidence:

Compound Name Ester Groups Amino Protections/Modifications Molecular Weight (g/mol) Solubility Synthesis Method
5-O-tert-butyl 1-O-methyl (2S)-2-(benzylamino)pentanedioate;hydrochloride Methyl, tert-butyl Benzylamino (HCl salt) ~380 (estimated) Moderate in water Reductive amination, esterification
(2R,6S)-Dibenzyl 2-(Cbz-amino)-6-(Boc-amino)heptanedioate (Compound 9, [1]) Dibenzyl Cbz, Boc 722.8 Low (organic solvents) TEMPO oxidation, BBDI coupling
Methyl (2S)-2-(benzylamino)-3,3-dimethylbutanoate hydrochloride () Methyl Benzylamino (HCl salt) ~270 (calculated) High in water Reductive amination
(5S)-5-Cbz-5-Boc-amino-2-oxo-pentylide-dimethylsulfoxonium (Corrected in [2]) None (sulfoxonium ylide) Cbz, Boc N/A Low Ylide formation

Key Differences and Implications

Ester Groups: The target compound’s tert-butyl and methyl esters balance stability and hydrolysis. In contrast, dibenzyl esters (Compound 9) require harsher conditions (e.g., hydrogenolysis) for deprotection . The methyl ester in ’s butanoate derivative hydrolyzes faster than tert-butyl, suggesting the target compound may exhibit prolonged stability in biological systems.

Amino Modifications: The benzylamino-HCl group enhances water solubility compared to Cbz/Boc-protected amines (Compound 9), which are lipophilic and require acidic/basic deprotection . The sulfoxonium ylide in the corrected compound () lacks ester functionalities, rendering it reactive in cycloaddition reactions, unlike the target compound’s amine-electrophile interactions .

Synthesis Methods: Reductive amination (common in and inferred for the target) is efficient for introducing benzylamino groups. In contrast, Compound 9 uses sequential oxidations and couplings, which are costlier and time-intensive .

Physicochemical Properties :

  • The hydrochloride salt form improves crystallinity and storage stability compared to neutral analogues (e.g., Compound 9).
  • The tert-butyl group’s steric bulk may reduce enzymatic degradation, making the target compound suitable for prodrug applications.

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from glutamic acid derivatives or related amino acid esters. The key steps involve:

  • Protection of carboxyl groups as tert-butyl and methyl esters.
  • Introduction of the benzylamino group at the 2-position.
  • Formation of the hydrochloride salt to stabilize the amine functionality.

The synthetic route requires careful control of reaction conditions to avoid side reactions and to maintain stereochemical integrity.

Preparation of Key Intermediates

Starting Materials and Protection

  • Glutamic acid di-tert-butyl ester hydrochloride is commonly used as a starting material, suspended in anhydrous solvents such as 1,2-dichloroethane or tetrahydrofuran (THF).
  • Protection of functional groups is achieved by esterification:
    • The 5-carboxyl group is protected as a tert-butyl ester.
    • The 1-carboxyl group is protected as a methyl ester.
  • These protecting groups provide stability and selectivity during subsequent transformations.

Amination: Introduction of the Benzylamino Group

  • The benzylamino moiety is introduced via reductive amination or nucleophilic substitution.
  • One effective method involves reacting the protected glutamic acid ester with benzylamine or benzylamine derivatives in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3).
  • The reaction is typically carried out in anhydrous solvents (e.g., dichloroethane) under nitrogen atmosphere to prevent oxidation.
  • Triethylamine is used as a base to neutralize generated acids and facilitate the reaction.

Esterification and Salt Formation

  • Methyl esterification can be performed using methanol in the presence of catalysts such as silver benzoate and triethylamine.
  • The hydrochloride salt is formed by treating the amine with hydrochloric acid, which stabilizes the amine functionality and improves solubility and crystallinity.

Specific Methodologies and Reaction Conditions

Step Reagents/Conditions Outcome/Yield Notes
Protection of glutamic acid tert-Butyl ester formation in 1,2-dichloroethane + triethylamine Moderate to high yield Ensures selective protection of carboxyl groups
Reductive amination Benzylamine + sodium triacetoxyborohydride, DCE, N2 atmosphere, room temp 23% isolated yield (crystalline solid) Reaction monitored by TLC and ES-MS; <4 h reaction time
Methyl esterification Methanol + silver benzoate + triethylamine, 25 °C 55% yield (thick liquid) Requires careful purification by chromatography
Hydrochloride salt formation Treatment with HCl in suitable solvent High purity crystalline salt Enhances stability and handling properties

Challenges and Optimization

  • Viscosity Increase: During some reaction steps, especially amidation and reductive amination, the reaction medium viscosity increases, complicating stirring and scale-up.
  • Purification: The compound often requires purification by flash chromatography using solvent mixtures such as dichloromethane/methanol or ethyl acetate/hexane to achieve high purity.
  • Handling of Reagents: Use of hazardous reagents like lithium aluminum hydride (LAH) for reductions is avoided due to safety concerns on a large scale.
  • Yield Improvements: Alternative methods to lithium aluminum hydride reductions, such as sodium triacetoxyborohydride reductive amination, provide safer and more scalable routes.

Analytical Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the structure and stereochemistry.
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (e.g., calcd. for C10H15N3O5 + Na+ = 280.09 Da).
  • Crystallography: X-ray crystallography confirms stereochemical purity and crystal structure for some intermediates.
  • Chromatography: TLC and flash chromatography monitor reaction progress and purify final products.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents Yield (%) Reference
Protection of carboxyls Esterification with tert-butyl and methyl groups tert-Butyl alcohol, MeOH, catalysts 70-90
Amination (benzylamino) Reductive amination with benzylamine and sodium triacetoxyborohydride Benzylamine, NaBH(OAc)3, DCE 23
Methyl ester formation Methanolysis with silver benzoate and triethylamine MeOH, AgOBz, Et3N 55
Hydrochloride salt formation Treatment with HCl in suitable solvent HCl (aq) High

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepSolventTemp. (°C)Key ReagentYield (%)
EsterificationMethanol0–10HCl (gas)~75
BenzylationToluene25Benzyl chloride~65

Basic: How can researchers assess the purity and stereochemical integrity of this compound?

Answer:

  • HPLC-MS : Quantify purity using reverse-phase C18 columns with acetonitrile/water gradients (detection at 254 nm) .
  • Chiral chromatography : Confirm enantiomeric excess (>99% for (S)-configuration) using cellulose-based chiral stationary phases .
  • NMR analysis : Verify tert-butyl (δ 1.2–1.4 ppm) and benzyl (δ 7.2–7.4 ppm) proton signals; absence of doublets in 13C^{13}\text{C} NMR confirms no racemization .

Advanced: How does the stereochemistry of this compound influence its enzymatic interactions?

Answer:
The (S)-configuration determines substrate specificity in enzymatic studies:

  • Kinetic assays : Compare KmK_m and VmaxV_{\text{max}} values with (R)-enantiomers to identify stereospecific inhibition/activation. For example, in glutamic acid decarboxylase assays, the (S)-form may act as a competitive inhibitor (IC50_{50} ~10 µM) .
  • Molecular docking : Use software like AutoDock Vina to simulate binding affinities to chiral enzyme pockets (e.g., γ-aminobutyric acid transaminase) .

Advanced: What computational methods can predict synthetic pathways for derivatives of this compound?

Answer:

  • Retrosynthetic analysis : Tools like Pistachio or Reaxys propose routes using tert-butyl and benzyl groups as protecting groups .
  • Quantum chemical calculations (DFT) : Optimize transition states for esterification steps (e.g., B3LYP/6-31G* level) to predict energy barriers .
  • Machine learning : Train models on reaction databases to prioritize high-yield pathways (e.g., solvent selection via random forest algorithms) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions (e.g., variable IC50_{50} values) may arise from:

  • Experimental variability : Standardize assays (e.g., fixed pH 7.4, 37°C) and use internal controls (e.g., known inhibitors).
  • Impurity interference : Re-test batches with ≥99% purity (via HPLC) .
  • Target heterogeneity : Validate enzyme sources (e.g., recombinant vs. tissue-extracted proteins) using Western blotting .

Q. Table 2: Common Data Discrepancies and Solutions

IssueSourceResolution
Variable IC50_{50}Enzyme sourceUse recombinant enzymes
Low solubilitySolvent choicePre-dissolve in DMSO (≤1% v/v)

Basic: What solvents and storage conditions are recommended for this compound?

Answer:

  • Solubility : Soluble in DMSO (50 mg/mL) and methanol (20 mg/mL); insoluble in hexane .
  • Storage : Store at –20°C under argon to prevent hydrolysis of tert-butyl esters. Lyophilized powder remains stable for >2 years .

Advanced: How can AI-driven experimental design improve the study of this compound?

Answer:

  • Active learning loops : Use platforms like COMSOL Multiphysics to iteratively optimize reaction parameters (e.g., temp., stoichiometry) based on real-time HPLC data .
  • High-throughput screening : Automate 96-well plate assays to test >100 derivatives/week for biological activity .

Advanced: What are the implications of the tert-butyl and benzyl protecting groups for downstream applications?

Answer:

  • tert-butyl : Provides steric hindrance, preventing nucleophilic attack during peptide coupling. Removable via TFA cleavage .
  • Benzyl : Stable under acidic conditions but cleavable via hydrogenolysis (Pd/C, H2_2). Enables selective deprotection for functionalization .

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